Cas no 145602-64-8 ((2,4-Difluorophenyl)urea)
(2,4-Difluorophenyl)urea is a fluorinated urea derivative characterized by the presence of two fluorine atoms at the 2- and 4-positions of the phenyl ring. This structural modification enhances its electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The fluorine substituents improve metabolic stability and binding affinity in bioactive molecules, particularly in the development of pharmaceuticals targeting kinases or other enzyme systems. Its high purity and well-defined reactivity profile facilitate its use in selective derivatization reactions. The compound’s stability under standard conditions ensures consistent performance in research and industrial applications, particularly where fluorinated building blocks are required.
(2,4-Difluorophenyl)urea structure
Product Name:(2,4-Difluorophenyl)urea
CAS No:145602-64-8
MF:C7H6F2N2O
MW:172.132148265839
MDL:MFCD00025401
CID:2624834
PubChem ID:2774225
Update Time:2025-06-08
(2,4-Difluorophenyl)urea Chemical and Physical Properties
Names and Identifiers
-
- BUTTPARK 120\07-51
- 2,4-DIFLUOROPHENYLUREA
- 2,4-Difluoro-1-ureidobenzene, 1-(Carbamoylamino)-2,4-difluorobenzene
- SCHEMBL2367225
- 145602-64-8
- 668-522-7
- HMS1666O09
- 2X-0017
- (2,4-difluorophenyl)urea
- N-(2,4-difluorophenyl)urea
- MFCD00025401
- CS-0357620
- AKOS000140605
- 1-(2,4-Difluorophenyl)urea
- (2,4-Difluorophenyl)urea
-
- MDL: MFCD00025401
- Inchi: 1S/C7H6F2N2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)
- InChI Key: SBBRRSKIPTXBCO-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1NC(N)=O)F
Computed Properties
- Exact Mass: 172.04481914Da
- Monoisotopic Mass: 172.04481914Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.1Ų
(2,4-Difluorophenyl)urea Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
(2,4-Difluorophenyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB168010-1 g |
2,4-Difluorophenylurea |
145602-64-8 | 1 g |
€357.00 | 2023-07-20 | ||
| abcr | AB168010-5 g |
2,4-Difluorophenylurea |
145602-64-8 | 5 g |
€682.50 | 2023-07-20 | ||
| Apollo Scientific | PC1316-1g |
2,4-Difluorophenylurea |
145602-64-8 | 1g |
£150.00 | 2023-09-02 | ||
| abcr | AB168010-1g |
2,4-Difluorophenylurea; . |
145602-64-8 | 1g |
€352.00 | 2025-02-27 | ||
| abcr | AB168010-5g |
2,4-Difluorophenylurea |
145602-64-8 | 5g |
€682.50 | 2023-09-15 | ||
| Key Organics Ltd | 2X-0017-1MG |
(2,4-difluorophenyl)urea |
145602-64-8 | >97% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | 2X-0017-5MG |
(2,4-difluorophenyl)urea |
145602-64-8 | >97% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | 2X-0017-10MG |
(2,4-difluorophenyl)urea |
145602-64-8 | >97% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | 2X-0017-0.5G |
(2,4-difluorophenyl)urea |
145602-64-8 | >97% | 0.5g |
£165.00 | 2025-02-08 | |
| Key Organics Ltd | 2X-0017-1G |
(2,4-difluorophenyl)urea |
145602-64-8 | >97% | 1g |
£330.00 | 2025-02-08 |
(2,4-Difluorophenyl)urea Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:145602-64-8)
Order Number:A1134588
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:37
Price ($):194.0
Email:sales@amadischem.com
(2,4-Difluorophenyl)urea Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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